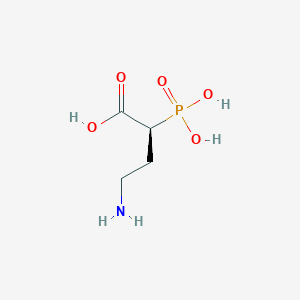![molecular formula C36H28 B12541099 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene CAS No. 652142-10-4](/img/structure/B12541099.png)
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene is a complex organic compound featuring azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties.
Méthodes De Préparation
The synthesis of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene typically involves the substitution of azulene at specific positions with phenyl and phenylethenyl groups. One common method includes the electrophilic substitution of azulene with phenyl groups, followed by further functionalization to introduce the phenylethenyl moiety . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azulene derivatives.
Applications De Recherche Scientifique
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying aromaticity and electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in dermatology and oncology.
Mécanisme D'action
The mechanism of action of 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene involves its interaction with molecular targets through its unique electronic properties. The azulene moiety acts as an electron donor, while the phenyl and phenylethenyl groups can participate in various interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene include other azulene derivatives such as:
1-(2-thienyl)azulene: Known for its unique electronic properties and applications in optoelectronics.
Azulen-1-yl diazenes: Substituted at C-3 with phenyl-chalcogenyl moieties, used in dye synthesis and studied for their NMR and UV-vis spectra.
Azulen-1-yl-heteroaromatic units: Incorporated into donor-acceptor alternating copolymers for polymer solar cell applications.
These compounds share the azulene core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and biological properties .
Propriétés
Numéro CAS |
652142-10-4 |
|---|---|
Formule moléculaire |
C36H28 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
1-(1-azulen-1-yl-2-phenylethyl)-3-(2-phenylethenyl)azulene |
InChI |
InChI=1S/C36H28/c1-5-13-27(14-6-1)21-22-30-26-36(33-20-12-4-11-19-32(30)33)35(25-28-15-7-2-8-16-28)34-24-23-29-17-9-3-10-18-31(29)34/h1-24,26,35H,25H2 |
Clé InChI |
JZWMKGNVPUHSFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=C3C=CC=CC=C3C=C2)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
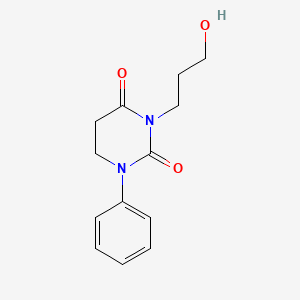
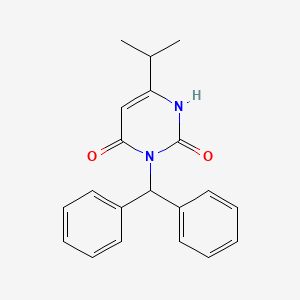

![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
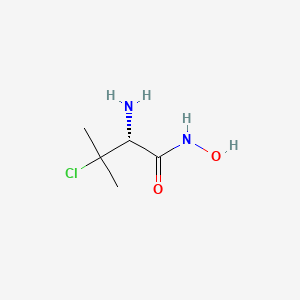
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
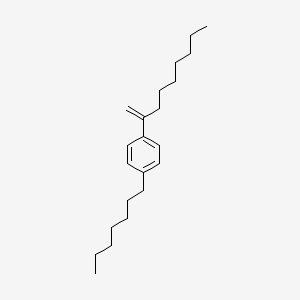
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
